![molecular formula C29H31F2NO4 B030461 rac N-Benzyl Nebivolol CAS No. 929706-85-4](/img/structure/B30461.png)
rac N-Benzyl Nebivolol
Overview
Description
“rac N-Benzyl Nebivolol” is a protected form of Nebivolol . Nebivolol is a β1-Adrenergic blocker used as an antihypertensive . It is used alone or together with other medicines to treat high blood pressure (hypertension) .
Synthesis Analysis
The synthesis of rac N-Benzyl Nebivolol involves a reaction in isopropyl alcohol under reflux conditions . The reaction completion is verified using TLC. The solvent is then distilled under vacuum below 50-55° C, yielding the title compound .
Molecular Structure Analysis
The molecular formula of rac N-Benzyl Nebivolol is C29H31F2NO4 . Its molecular weight is 495.56 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of rac N-Benzyl Nebivolol are carried out in isopropyl alcohol under reflux conditions . The reaction completion is verified using TLC .
Physical And Chemical Properties Analysis
The boiling point of rac N-Benzyl Nebivolol is predicted to be 654.3±55.0 °C . Its density is predicted to be 1.286±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Methanol . Its pKa is predicted to be 14.24±0.20 .
Scientific Research Applications
Antimicrobial Activity
“rac N-Benzyl Nebivolol” derivatives have been studied for their potential as antimicrobial agents. Research indicates that certain sulphonamide and carbamate derivatives exhibit promising antimicrobial activity against various bacterial and fungal strains, outperforming standard drugs like streptomycin and fluconazole . These findings suggest that “rac N-Benzyl Nebivolol” could be a valuable scaffold for developing new antimicrobial drugs.
Anti-inflammatory Activity
The same derivatives of “rac N-Benzyl Nebivolol” have also shown potent anti-inflammatory activity . They have been effective in inhibiting LPS-induced inflammation in cell lines, COX-1 and COX-2 enzymes, and reducing symptoms in animal models like carrageenan-induced paw edema and cotton pellet-induced granuloma . This dual activity makes them interesting candidates for further research in anti-inflammatory pharmacotherapy.
Molecular Docking and ADMET Analysis
Molecular docking studies have been conducted to predict the interaction of “rac N-Benzyl Nebivolol” derivatives with biological targets like DNA gyrase A, COX-1, and COX-2. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and QSAR (Quantitative Structure-Activity Relationship) studies suggest that these compounds have profiles that correlate well with their in vitro and in vivo activities, indicating a strong potential for drug development .
Chirality and Drug Design
The chiral nature of “rac N-Benzyl Nebivolol” makes it an interesting compound for drug design, particularly in the context of creating enantiomerically pure substances. Chirality is a key factor in drug efficacy and safety, and the ability to synthesize and manipulate chiral compounds like “rac N-Benzyl Nebivolol” is crucial for the development of new medications .
Kinetic Resolution
“rac N-Benzyl Nebivolol” can be used in kinetic resolution processes to obtain enantiomerically pure compounds. This is a valuable technique in synthetic chemistry, allowing for the separation of enantiomers and the production of chiral drugs with desired biological activities .
Scaffold for Hybrid Compounds
The nebivolol scaffold, part of “rac N-Benzyl Nebivolol,” can be used to synthesize hybrid compounds with enhanced biological activities. By combining the nebivolol structure with other biologically active scaffolds, researchers can create new compounds with potentially synergistic effects, particularly in the realm of anti-inflammatory activity .
Mechanism of Action
Target of Action
The primary target of rac N-Benzyl Nebivolol is the beta-1 adrenergic receptor . This receptor plays a crucial role in the regulation of heart function. Nebivolol is a selective antagonist of this receptor, meaning it binds to these receptors and blocks their activity .
Mode of Action
rac N-Benzyl Nebivolol interacts with its targets, the beta-1 adrenergic receptors, by binding to them and blocking their activity . This leads to a decrease in vascular resistance and an increase in stroke volume and cardiac output . Unlike other beta-blockers, Nebivolol also produces an endothelium-derived nitric oxide-dependent vasodilation, resulting in a reduction of systemic vascular resistance .
Biochemical Pathways
The action of rac N-Benzyl Nebivolol affects the L-arginine/nitric oxide (NO) pathway . By stimulating the endothelial nitric oxide synthase via beta-3 agonism, Nebivolol induces nitric oxide-mediated vasodilation . This vasodilatory mechanism is distinct from those of other vasodilatory beta-blockers, which are mediated via alpha-adrenergic receptor blockade .
Pharmacokinetics
The pharmacokinetics of Nebivolol involve its absorption, distribution, metabolism, and excretion (ADME). Nebivolol is rapidly absorbed and has a distribution volume of 8 to 12 L/kg . It undergoes extensive first-pass metabolism in the liver via glucuronidation and CYP2D6 to multiple active metabolites with variable activity . The elimination half-life of Nebivolol is approximately 12 hours for extensive metabolizers and 19 hours for poor metabolizers .
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling rac N-Benzyl Nebivolol . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .
Future Directions
properties
IUPAC Name |
2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEPXTPIBUXRLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470220 | |
Record name | rac N-Benzyl Nebivolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac N-Benzyl Nebivolol | |
CAS RN |
929706-85-4 | |
Record name | rac N-Benzyl Nebivolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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